molecular formula C13H20N4O4S B13866533 3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide

3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide

Cat. No.: B13866533
M. Wt: 328.39 g/mol
InChI Key: ZZBIFQAUUIPOTQ-UHFFFAOYSA-N
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Description

3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide is an organic compound that belongs to the class of phenylpyrrolidines This compound contains a benzene ring linked to a pyrrolidine ring through a carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine to form the sulfonamide.

    Pyrrolidine Substitution: The final step involves the substitution of the nitro group with a pyrrolidin-1-ylpropylamino group. This is typically achieved through nucleophilic substitution reactions using appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives, depending on the reducing agents and conditions used.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides, amines, and other nucleophiles.

Major Products Formed

The major products formed from these reactions include amino derivatives, reduced sulfonamides, and various substituted phenylpyrrolidines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and sulfonamide groups play a crucial role in its binding affinity and specificity. The compound may inhibit the activity of certain enzymes or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Nitro-4-(2-oxo-pyrrolidin-1-yl)-benzenesulfonamide
  • 4-Nitro-N-(3-oxo-3-(pyrrolidin-1-yl)propyl)benzenesulfonamide

Uniqueness

3-Nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide is unique due to its specific substitution pattern and the presence of both nitro and sulfonamide groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H20N4O4S

Molecular Weight

328.39 g/mol

IUPAC Name

3-nitro-4-(3-pyrrolidin-1-ylpropylamino)benzenesulfonamide

InChI

InChI=1S/C13H20N4O4S/c14-22(20,21)11-4-5-12(13(10-11)17(18)19)15-6-3-9-16-7-1-2-8-16/h4-5,10,15H,1-3,6-9H2,(H2,14,20,21)

InChI Key

ZZBIFQAUUIPOTQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)CCCNC2=C(C=C(C=C2)S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

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